1-(2-chlorophenyl)-N-[(1-phenylpyrrolidin-2-yl)methyl]methanesulfonamide
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Overview
Description
1-(2-chlorophenyl)-N-[(1-phenylpyrrolidin-2-yl)methyl]methanesulfonamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a chlorophenyl group, a phenylpyrrolidinyl group, and a methanesulfonamide group.
Scientific Research Applications
1-(2-chlorophenyl)-N-[(1-phenylpyrrolidin-2-yl)methyl]methanesulfonamide has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and pharmacological properties.
Industry: Used in the production of specialty chemicals and materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-chlorophenyl)-N-[(1-phenylpyrrolidin-2-yl)methyl]methanesulfonamide typically involves multiple steps, starting with the preparation of the intermediate compounds. The key steps include:
Formation of the Chlorophenyl Intermediate: This involves the chlorination of a phenyl compound under controlled conditions.
Synthesis of the Phenylpyrrolidinyl Intermediate: This step involves the reaction of a phenyl compound with pyrrolidine under specific conditions.
Coupling Reaction: The final step involves the coupling of the chlorophenyl intermediate with the phenylpyrrolidinyl intermediate in the presence of a methanesulfonamide group.
Industrial Production Methods
Industrial production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: These reactors are used to carry out the reactions under controlled temperature and pressure conditions.
Purification Steps: Techniques such as crystallization, distillation, and chromatography are used to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1-(2-chlorophenyl)-N-[(1-phenylpyrrolidin-2-yl)methyl]methanesulfonamide undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reducing Agents: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution Reagents: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: The major product may be a sulfone or sulfoxide derivative.
Reduction: The major product may be an amine or alcohol derivative.
Substitution: The major product may be a halogenated or nucleophilic substitution derivative.
Mechanism of Action
The mechanism of action of 1-(2-chlorophenyl)-N-[(1-phenylpyrrolidin-2-yl)methyl]methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Receptors: Interacting with specific receptors on the cell surface or within the cell.
Inhibiting Enzymes: Inhibiting the activity of specific enzymes involved in metabolic pathways.
Modulating Signaling Pathways: Affecting signaling pathways that regulate cellular processes.
Comparison with Similar Compounds
1-(2-chlorophenyl)-N-[(1-phenylpyrrolidin-2-yl)methyl]methanesulfonamide can be compared with other similar compounds to highlight its uniqueness. Similar compounds include:
- 1-(2-chlorophenyl)-N-((1-phenylpyrrolidin-2-yl)methyl)acetamide
- 1-(2-chlorophenyl)-N-((1-phenylpyrrolidin-2-yl)methyl)benzamide
- 1-(2-chlorophenyl)-N-((1-phenylpyrrolidin-2-yl)methyl)carbamate
These compounds share similar structural features but differ in their functional groups, which can affect their chemical properties and applications.
Properties
IUPAC Name |
1-(2-chlorophenyl)-N-[(1-phenylpyrrolidin-2-yl)methyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O2S/c19-18-11-5-4-7-15(18)14-24(22,23)20-13-17-10-6-12-21(17)16-8-2-1-3-9-16/h1-5,7-9,11,17,20H,6,10,12-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANLNTIJFYODUHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=CC=CC=C2)CNS(=O)(=O)CC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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